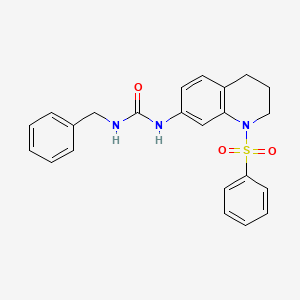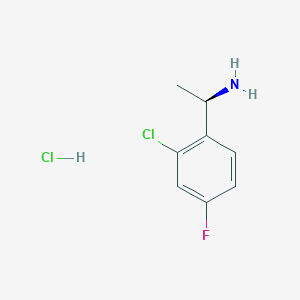
1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that combines unique structural features, making it a notable subject of study
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically begins with the preparation of the tetrahydroquinoline core. This is often achieved through a cyclization reaction involving aniline derivatives and aldehydes. Subsequent steps involve the introduction of the phenylsulfonyl group through sulfonylation, followed by the attachment of the benzyl group via benzylation. The final step involves urea formation through the reaction of the intermediate with isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. Continuous flow reactors and advanced separation techniques, including chromatography, are often employed to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the tetrahydroquinoline ring.
Substitution: Nucleophilic or electrophilic substitutions are feasible on both the benzyl and phenylsulfonyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation can lead to sulfone or sulfoxide derivatives. Reduction may yield amines or secondary alcohols, and substitution reactions can produce a wide array of derivatives with modified functional groups.
Scientific Research Applications
1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying molecular interactions and enzyme inhibition.
Industry: May be used in the development of advanced materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The benzyl and phenylsulfonyl groups provide binding specificity, while the tetrahydroquinoline core can participate in various biological interactions. The exact pathways and targets can vary depending on the specific application, but often involve binding to active sites in enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds include other substituted tetrahydroquinoline derivatives and sulfonylureas. What sets 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea apart is its unique combination of functional groups, which imparts distinct chemical properties and enhances its potential for targeted applications. Comparable compounds might include:
1-Benzyl-3-(quinolin-8-yl)urea
1-Benzyl-3-(phenylsulfonyl)urea
1-(Phenylsulfonyl)-3-(quinolin-7-yl)urea
Each of these has unique features, but lacks the full combination of functional groups found in this compound, thus offering distinct advantages and applications.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-benzylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(24-17-18-8-3-1-4-9-18)25-20-14-13-19-10-7-15-26(22(19)16-20)30(28,29)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUJGHRPZPSPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)
![[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](/img/structure/B2962975.png)
![1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2962976.png)

![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2962978.png)
![4-(diethylsulfamoyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2962982.png)

![2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2962985.png)
![methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2962986.png)
![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2962988.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)
